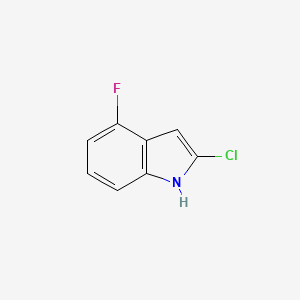
4-Bromo-2-(trifluoromethyl)phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H6BrF3N2O and a molecular weight of 283.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-iodo-2-(trifluoromethyl)phenylurea.
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(trifluoromethyl)phenylurea is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and phenylurea moiety contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Similar structure but contains a thiourea group instead of a urea group.
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a nitrile group instead of a urea group.
Uniqueness
4-Bromo-2-(trifluoromethyl)phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic applications and potential for biological interactions.
Propiedades
Fórmula molecular |
C8H6BrF3N2O |
|---|---|
Peso molecular |
283.04 g/mol |
Nombre IUPAC |
[4-bromo-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
Clave InChI |
OHWDTAZBBZSAQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)

![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)

![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)


